REACTION_CXSMILES
|
[F:1][C:2]1[C:7](I)=[N:6][CH:5]=[CH:4][N:3]=1.[I-].[C:10]([O:14][C:15]([N:17]1[CH2:22][CH2:21][CH:20]([Zn+])[CH2:19][CH2:18]1)=[O:16])([CH3:13])([CH3:12])[CH3:11]>C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Cu]I.CC(N(C)C)=O>[F:1][C:2]1[C:7]([CH:20]2[CH2:21][CH2:22][N:17]([C:15]([O:14][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:16])[CH2:18][CH2:19]2)=[N:6][CH:5]=[CH:4][N:3]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
0.829 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CN=C1I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Name
|
copper(i) iodide
|
Quantity
|
0.042 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
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Name
|
(1-(tert-butoxycarbonyl)piperidin-4-yl)zinc(II) iodide
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Quantity
|
1.951 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C)(C)(C)OC(=O)N1CCC(CC1)[Zn+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was degassed
|
Type
|
CUSTOM
|
Details
|
It was degassed one more time
|
Type
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TEMPERATURE
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Details
|
After cooling to RT
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Type
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ADDITION
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Details
|
the reaction mixture was treated with methyl bert-butylether (13 ml) and 1 N NH4Cl (13 ml)
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Type
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CUSTOM
|
Details
|
The organic layer was partitioned between Teac and 1 N NH4Cl
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was back extracted with Teac (2×)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0% to 20% Teac in hexane
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CN1)C1CCN(CC1)C(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |